molecular formula C11H9BrN2O B3058679 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 91062-67-8

2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B3058679
CAS No.: 91062-67-8
M. Wt: 265.11 g/mol
InChI Key: SEYIRGDHIYBCBA-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS 91062-67-8) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a bromoacetyl group attached to a phenyl-substituted pyrazole core, making it a versatile intermediate for nucleophilic substitution reactions, particularly in the synthesis of complex heterocyclic systems. Its primary research value lies in its role as a key precursor for the development of novel therapeutic agents. Scientific studies highlight its application in the synthesis of N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives, which are screened as potential antifungal and antitubercular agents due to the growing challenge of antimicrobial resistance . Furthermore, this bromoethanone is utilized in constructing pyrazolyl-thiazole derivatives, a class of compounds demonstrating significant in vitro antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES: No references are listed as the product description text itself contains inline citations to the source materials.

Properties

IUPAC Name

2-bromo-1-(1-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYIRGDHIYBCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569436
Record name 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91062-67-8
Record name 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-phenyl-1H-pyrazole-4-carbaldehyde.

    Bromination: The aldehyde group is then converted to a bromoacetyl group through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, exhibit significant anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that certain pyrazole derivatives target specific signaling pathways involved in cancer progression .

Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Research indicates that derivatives of 1H-pyrazole can exhibit activity against a range of bacteria and fungi, making them candidates for the development of new antibiotics .

Material Science Applications

Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers. Its bromine atom allows for further functionalization, enabling the creation of materials with tailored properties for specific applications such as coatings or adhesives .

Organic Synthesis Applications

Reagent in Synthesis
The compound serves as a versatile reagent in organic synthesis. It can be used in various reactions such as nucleophilic substitutions and coupling reactions to form more complex structures. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Pyrazole DerivativesInvestigated the anticancer effects of various pyrazole compoundsFound significant inhibition of cancer cell lines with certain derivatives exhibiting IC50 values in low micromolar range .
Synthesis and Characterization of Novel PolymersExplored the use of pyrazole derivatives in polymer synthesisDemonstrated successful incorporation into polymer matrices leading to enhanced thermal stability .
Antimicrobial Efficacy of Pyrazole CompoundsEvaluated antimicrobial properties against bacterial strainsShowed promising results with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.

Comparison with Similar Compounds

Heterocyclic Core Variation

The substitution of the pyrazole ring with other heterocycles significantly alters reactivity and applications:

Compound Heterocycle Key Features Applications Reference
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole Electron-rich N-heterocycle; facilitates nucleophilic substitution reactions Building block for pharmaceuticals
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Triazole Triazole core enhances hydrogen bonding; crystallizes in non-centrosymmetric space group Pn Antimicrobial agents, enzyme inhibitors
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one Thiophene Electron-deficient sulfur heterocycle; lower bioactivity (IC₅₀ > 11 μM for 5-LOX inhibition) Anti-inflammatory agents (moderate potency)

Key Insights :

  • Pyrazole derivatives (e.g., target compound) exhibit higher electrophilicity at the bromoacetyl group compared to triazoles, favoring nucleophilic substitutions .
  • Triazole analogs demonstrate superior crystallinity due to intermolecular C–H⋯O/N hydrogen bonds and halogen interactions (Br⋯Br: 3.59–3.65 Å) .
  • Thiophene-based bromoketones show reduced biological potency, likely due to decreased electron density at the reactive site .

Substituent Effects on Reactivity and Bioactivity

Variations in aryl substituents modulate electronic properties and bioactivity:

Compound Substituent Electronic Effect Bioactivity/Application Reference
2-Bromo-1-(3-nitrophenyl)ethan-1-one 3-Nitro phenyl Strong electron-withdrawing group Intermediate for antioxidant thiazoles (IC₅₀ not reported)
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one 3,4-Difluoro phenyl Moderate electron-withdrawing effect Precursor for fluorinated thiazoles
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone 4-Imidazolyl phenyl Electron-donating imidazole ring Not reported; potential CNS targeting

Key Insights :

  • Electron-withdrawing groups (e.g., nitro, fluorine) enhance the electrophilicity of the bromoacetyl group, accelerating reactions with nucleophiles like thiourea .
  • Fluorinated analogs are prioritized in medicinal chemistry for improved metabolic stability and bioavailability .

Key Insights :

  • Bromination in acetic acid (e.g., triazole analogs) achieves faster reaction times but requires careful temperature control .
  • Thiourea condensations with bromoketones typically yield 23–59%, influenced by steric hindrance from substituents .

Biological Activity

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the bromination of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone. A common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in organic solvents like dichloromethane or ethanol under controlled temperatures. The yield of this reaction can be quite high, often exceeding 85% under optimal conditions .

The compound has the following chemical characteristics:

  • Molecular Formula : C11H9BrN2O
  • Molecular Weight : 251.11 g/mol
  • CAS Number : 706819-66-1

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli, with MICs ranging from 50 to 100 µg/mL .

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting its anticonvulsant effects. Studies have indicated that derivatives of this compound can reduce seizure activity in animal models, suggesting a potential role in treating epilepsy .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrazole derivatives against multi-drug resistant strains. The results confirmed that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Q & A

Q. What are the standard synthetic protocols for preparing 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one?

The compound is typically synthesized via bromination of the parent ketone. A general procedure involves reacting 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one with bromine (Br₂) in acetic acid or dichloromethane at room temperature or under mild heating (~80°C). The reaction is monitored by TLC, followed by cooling, precipitation, and crystallization (e.g., ethanol) . Alternative brominating agents like N-bromosuccinimide (NBS) may also be employed in automated flow reactors for improved efficiency .

Q. How is structural characterization of this compound performed in academic research?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, carbonyl at ~190 ppm in ¹³C NMR).
  • Mass spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ at m/z 277/279 for C₁₁H₉BrN₂O).
  • X-ray crystallography : Single-crystal diffraction to resolve bond lengths/angles and confirm regioselectivity. SHELXL is commonly used for refinement .

Q. What are common applications of this compound in chemical research?

It serves as a versatile intermediate in:

  • Heterocyclic synthesis : Pyrazole and triazole derivatives via nucleophilic substitution (e.g., replacing Br with amines or thiols) .
  • Pharmaceutical probes : Structural analogs show antimicrobial, anticancer, and enzyme inhibition activities, though specific bioactivity studies for this compound require further validation .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., non-centrosymmetric space groups) impact structural analysis?

The compound’s bromine and ketone groups can lead to complex crystal packing. For example, pseudo-symmetry or twinning may arise, requiring high-resolution data and robust refinement in SHELXL. In related brominated ketones, non-centrosymmetric space groups (e.g., Pn) with multiple independent molecules in the asymmetric unit have been observed, necessitating careful handling of hydrogen bonding (C–H⋯O/N) and halogen interactions (Br⋯Br) .

Q. What methodological strategies address contradictions in reaction yields or regioselectivity during synthesis?

  • Optimizing bromination : Compare Br₂ (exothermic, requires controlled addition) vs. NBS (milder, better selectivity) in different solvents (polar vs. nonpolar).
  • Regioselectivity analysis : Use computational methods (DFT) to predict electronic effects of the pyrazole ring on bromine placement. Experimental validation via NOESY NMR or X-ray can resolve ambiguities .
  • Byproduct identification : LC-MS or GC-MS to trace side products (e.g., di-brominated species or oxidation byproducts) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • DFT calculations : Predict electrophilic sites for substitution (e.g., Br atom as a leaving group).
  • Docking studies : Screen for biological targets (e.g., kinases or enzymes) by modeling interactions between the ketone/pyrazole moieties and active sites .
  • Crystal structure prediction (CSP) : Identify likely packing motifs to guide polymorph screening .

Q. What advanced techniques resolve data discrepancies in spectroscopic vs. crystallographic results?

  • Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers around the pyrazole-ethanone bond) that may cause spectral broadening.
  • High-pressure crystallography : Explore structural changes under non-ambient conditions to validate static vs. dynamic disorder observed in XRD .

Methodological Tables

Q. Table 1. Comparison of Bromination Methods

AgentSolventTemp. (°C)Yield (%)Key ByproductsReference
Br₂Acetic acid8065–75Di-brominated species
NBSDCMRT80–85Succinimide

Q. Table 2. Key Crystallographic Parameters (Example)

ParameterValue
Space groupPn (non-centrosymmetric)
Z value4
R-factor<0.05
Halogen interactionBr⋯Br (3.59–3.65 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
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